molecular formula C17H16ClN5O2 B11483706 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide

2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B11483706
M. Wt: 357.8 g/mol
InChI Key: LDCDJPPKYANHNA-UHFFFAOYSA-N
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Description

2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound featuring a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the tetrazole ring with the chlorophenyl and methoxyphenyl groups using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic properties.

    Biological Research: It is used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
  • 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Uniqueness

2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the specific positioning of the chlorophenyl and methoxyphenyl groups, which confer distinct electronic and steric properties, making it particularly effective in its applications.

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C17H16ClN5O2/c1-25-15-7-5-12(6-8-15)10-19-16(24)11-23-21-17(20-22-23)13-3-2-4-14(18)9-13/h2-9H,10-11H2,1H3,(H,19,24)

InChI Key

LDCDJPPKYANHNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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